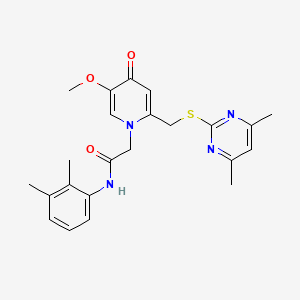
N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H19N5 and a molecular weight of approximately 269.34 g/mol. Its structure includes a dimethylphenyl group and a pyrimidine derivative, which may contribute to its biological activities.
Research indicates that compounds similar to this compound often interact with various biological targets including:
- Enzymatic inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
- Receptor modulation : They may modulate receptor activity affecting signaling pathways critical for cell survival and apoptosis.
Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| EU-1 | 0.3 | High sensitivity |
| NB-1643 | 0.5 | Moderate sensitivity |
| SHEP1 | 0.6 | Moderate sensitivity |
| LA1–55N | 1.2 | Lower sensitivity |
These results suggest that the compound is particularly effective against acute lymphoblastic leukemia (ALL) cells compared to neuroblastoma (NB) cells .
Mechanistic Studies
In mechanistic studies, this compound has been shown to induce apoptosis in cancer cells through:
- Activation of caspases : The compound activates caspases 3, 7, and 9, which are essential for the apoptotic process.
- Inhibition of MDM2 : Similar compounds have been reported to inhibit MDM2, a negative regulator of p53, leading to the reactivation of p53 pathways in tumor cells .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on ALL Cells : A study involving ALL cell lines demonstrated that treatment with the compound resulted in significant reductions in both colony formation and overall cell viability.
- Neuroblastoma Models : In neuroblastoma models, while the compound was less effective than in ALL models, it still showed promise as part of combination therapies.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-14-7-6-8-19(17(14)4)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-15(2)9-16(3)25-23/h6-11H,12-13H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWGZTVEISRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














